![molecular formula C24H23N5O2 B2378329 6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 955837-79-3](/img/structure/B2378329.png)
6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a 3,4-dihydroquinolin-2-one moiety, which is a common structure in medicinal chemistry due to its wide range of biological activities . It also contains a pyrazolo[3,4-d]pyridazin-7(6H)-one moiety, which is a type of heterocyclic compound. Heterocyclic compounds are often used in drug design due to their ability to mimic a variety of biological molecules .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 3,4-dihydroquinolin-2-one moiety has a bicyclic structure with a nitrogen atom, while the pyrazolo[3,4-d]pyridazin-7(6H)-one moiety is a tricyclic structure with multiple nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the functional groups present. For example, the carbonyl group in the 3,4-dihydroquinolin-2-one moiety could undergo reactions such as nucleophilic addition or reduction .Scientific Research Applications
Synthesis and Biological Activity
- Heterocyclic Synthesis : The chemical is part of a larger group of six-membered heterocycles with two heteroatoms, including pyridazinones, which are synthesized using solvent-free methods (Martins et al., 2009).
- In Vitro Biological Activity : Derivatives of similar quinoline compounds have been studied for their in vitro biological activity, underscoring the relevance of these compounds in biological research (Ziegler et al., 1988).
- Antioxidant Properties in Lubricating Grease : Certain quinolinone derivatives, similar in structure, have been synthesized and evaluated for their antioxidant efficiency in lubricating greases, indicating their potential industrial applications (Hussein et al., 2016).
Potential in Pharmaceutical Research
- Antitumor and Antioxidant Activity : Derivatives of dodecanoyl isothiocyanate, which include structures similar to the chemical , have been investigated for their antioxidant and antitumor activities (Ismail & Elsayed, 2018).
- Inhibitors of Tyrosine Kinase Activity : Fused tricyclic quinazoline analogues, related to the chemical structure, have been synthesized and evaluated as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor (Rewcastle et al., 1996).
- Anti-inflammatory and Analgesic Agents : Some quinazolinone derivatives have been synthesized and evaluated for their potential anti-inflammatory and analgesic activities (Farag et al., 2012).
Chemical Synthesis and Characterization
- Chemical Synthesis : Various methods have been developed for the synthesis of related heterocyclic compounds, demonstrating the versatility of these chemical structures in synthetic chemistry (Haider et al., 1999).
Future Directions
properties
IUPAC Name |
6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-4-methyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyridazin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2/c1-16-8-3-5-11-20(16)29-23-19(14-25-29)17(2)26-28(24(23)31)15-22(30)27-13-7-10-18-9-4-6-12-21(18)27/h3-6,8-9,11-12,14H,7,10,13,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOFQAXRKFPKDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)N4CCCC5=CC=CC=C54)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

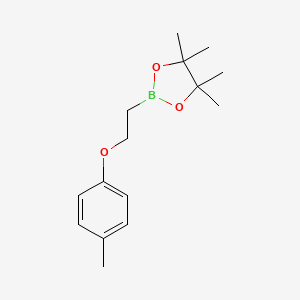
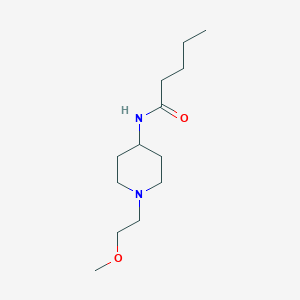
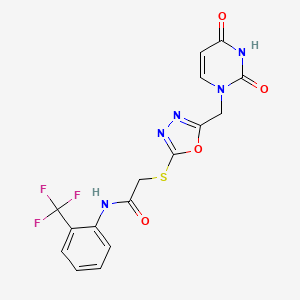
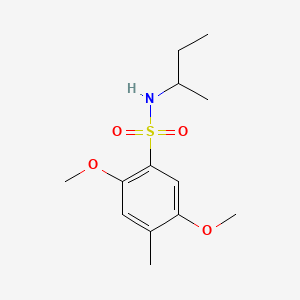
![4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-phenylpyrrolidin-2-one](/img/structure/B2378255.png)
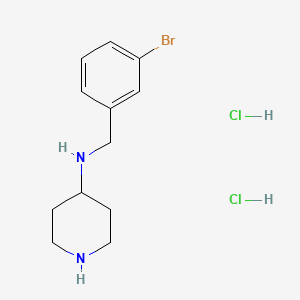
![N-(4-ethoxyphenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2378259.png)
![(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-(trifluoromethyl)benzoate](/img/structure/B2378261.png)
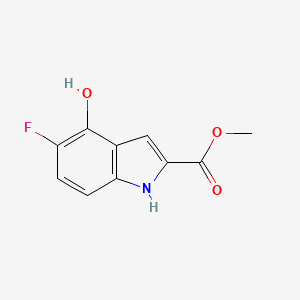
![N1-(3-methoxyphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2378264.png)
![N~1~-(2,4-difluorophenyl)-2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2378265.png)
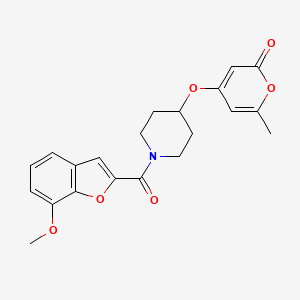
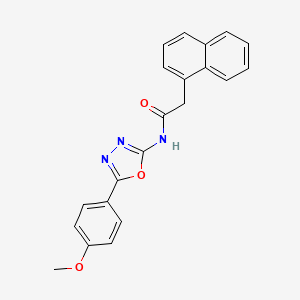
![1-[2-Chloro-4-(trifluoromethyl)pyridine-3-carbonyl]-4-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B2378268.png)